1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
CAS No.: 887348-35-8
Cat. No.: VC21391574
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887348-35-8 |
|---|---|
| Molecular Formula | C20H24N2O2 |
| Molecular Weight | 324.4g/mol |
| IUPAC Name | 1-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
| Standard InChI | InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-10-5-6-11-17(16)22(20)12-13-24-19-14(2)8-7-9-15(19)3/h5-11,18,23H,4,12-13H2,1-3H3 |
| Standard InChI Key | FHTOMMPJKVRDLR-UHFFFAOYSA-N |
| SMILES | CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC=C3C)C)O |
| Canonical SMILES | CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC=C3C)C)O |
Introduction
Chemical Properties and Structural Characteristics
Molecular Identification Data
The compound possesses specific identifiers that facilitate its recognition in chemical databases and scientific literature. These identifiers are crucial for researchers seeking to work with or reference this specific molecule.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 887348-35-8 |
| Molecular Formula | C20H24N2O2 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 1-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
| Standard InChI | InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-10-5-6-11-17(16)22(20)12-13-24-19-14(2)8-7-9-15(19)3/h5-11,18,23H,4,12-13H2,1-3H3 |
| Standard InChIKey | FHTOMMPJKVRDLR-UHFFFAOYSA-N |
| SMILES | CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC=C3C)C)O |
These identification parameters provide unambiguous reference points for researchers and facilitate cross-referencing across different chemical databases and literature sources.
Structural Components and Features
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Benzimidazole Core: This heterocyclic system consists of a benzene ring fused to an imidazole ring, forming a planar, aromatic structure that can participate in π-π stacking interactions with biological targets. The benzimidazole nucleus serves as the central scaffold of the molecule and is a well-established pharmacophore in medicinal chemistry.
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2,6-Dimethylphenoxy Group: This substituent features a phenyl ring with methyl groups at the 2 and 6 positions, connected to the rest of the molecule via an oxygen atom. The methyl groups introduce steric bulk and enhance lipophilicity, potentially influencing membrane permeability and binding interactions.
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Ethyl Linker: A two-carbon chain connects the N1 position of the benzimidazole to the phenoxy oxygen, providing conformational flexibility that may be important for optimal binding to biological targets.
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Propan-1-ol Moiety: Attached to the C2 position of the benzimidazole, this three-carbon chain terminated with a hydroxyl group introduces both lipophilic character (via the propyl chain) and hydrophilic character (via the hydroxyl group). The hydroxyl group can participate in hydrogen bonding interactions as both a donor and acceptor.
Physicochemical Properties
Based on its structure, 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is expected to exhibit the following physicochemical properties:
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Physical State: Likely a solid at ambient temperature, consistent with compounds of similar molecular weight and structure
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Solubility: Moderate solubility in organic solvents due to its aromatic and aliphatic components; limited water solubility due to the predominance of hydrophobic groups, though the hydroxyl group may enhance aqueous solubility compared to fully hydrophobic analogs
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Lipophilicity: Moderately lipophilic due to the benzimidazole core, dimethylphenyl group, and aliphatic chains
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Hydrogen Bonding: Capable of forming hydrogen bonds via the hydroxyl group (donor and acceptor) and nitrogen atoms in the benzimidazole ring (acceptors)
Synthesis and Production Methods
Purification and Analysis
Purification of 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol likely employs standard techniques for organic compounds, including:
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Column chromatography with appropriate solvent systems
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Recrystallization from suitable solvents
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Potentially preparative HPLC for high-purity requirements
Analytical methods for structure confirmation and purity assessment would typically include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
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Mass spectrometry (MS)
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Infrared (IR) spectroscopy
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Elemental analysis
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High-Performance Liquid Chromatography (HPLC)
Comparative Analysis with Related Compounds
Structural Analogs
The available literature mentions several compounds structurally related to 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol, providing opportunities for comparative analysis.
Table 2: Comparison of 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol with Structural Analogs
Functional Implications of Structural Variations
The structural differences between these compounds likely result in distinct physicochemical properties and biological activities:
Current Research Applications
Analytical Methodologies
Research involving 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol likely employs various analytical techniques for characterization and quantification:
Table 3: Analytical Methods Relevant to 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol Research
| Analytical Technique | Application | Information Obtained |
|---|---|---|
| NMR Spectroscopy | Structural Characterization | Confirmation of chemical structure and purity |
| Mass Spectrometry | Identification and Quantification | Molecular weight confirmation, fragmentation patterns, quantitative analysis |
| HPLC | Purity Assessment | Separation and quantification of the compound and potential impurities |
| X-ray Crystallography | Structural Determination | Three-dimensional structure in solid state |
| Infrared Spectroscopy | Functional Group Identification | Confirmation of key functional groups and bonding patterns |
Future Research Directions
Technical Challenges and Opportunities
Advancing research with 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol presents both challenges and opportunities:
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Synthetic Optimization: Developing more efficient synthetic routes with higher yields and fewer steps remains an important challenge and opportunity.
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Solubility Enhancement: The compound's likely limited water solubility may present challenges for biological testing; developing formulation strategies to enhance aqueous solubility represents an important research opportunity.
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Structure-Property Relationships: Comprehensive studies correlating structural features with specific properties (solubility, stability, binding affinity) would provide valuable insights for rational design of improved analogs.
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Computational Modeling: Molecular modeling and simulation studies could predict interactions with potential biological targets and guide experimental design.
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